molecular formula C21H25NO3 B2800464 [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-methoxyphenyl)methanone CAS No. 672951-43-8

[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-methoxyphenyl)methanone

Cat. No.: B2800464
CAS No.: 672951-43-8
M. Wt: 339.435
InChI Key: DRSKAAGCWWQPRO-UHFFFAOYSA-N
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Description

3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is a complex organic compound characterized by its unique benzoxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. Studies focus on understanding how modifications to the benzoxazine ring affect biological activity.

Medicine

In medicinal chemistry, 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone
  • 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone

Uniqueness

Compared to similar compounds, 3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-ylmethanone is unique due to its specific substitution pattern on the benzoxazine ring. This unique structure can result in different reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

(3-tert-butyl-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14-9-10-18-17(11-14)22(19(13-25-18)21(2,3)4)20(23)15-7-6-8-16(12-15)24-5/h6-12,19H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSKAAGCWWQPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2C(=O)C3=CC(=CC=C3)OC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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